(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride
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Overview
Description
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride typically involves the formation of the diazirine ring. One common method starts with the conversion of ketones to diaziridines, which are then oxidized to form diazirines. The process involves several steps:
Oximation: The ketone is reacted with hydroxylammonium chloride under heat in the presence of a base such as pyridine.
Tosylation or Mesylation: The alpha-substituted oxygen is treated with tosyl or mesyl chloride in the presence of a base.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of diaziridines to diazirines.
Reduction: Potential reduction of the diazirine ring under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the diazirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, chromium-based reagents, iodine, triethylamine, silver oxide, and oxalyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diaziridines typically yields diazirines, while substitution reactions can introduce various functional groups onto the diazirine ring.
Scientific Research Applications
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photo-reactive crosslinking reagent in organic synthesis and material science.
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride involves the formation of reactive carbenes upon irradiation with ultraviolet light. These carbenes can insert into various C-H, N-H, and O-H bonds, leading to covalent modification of biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-(3-methyl-3H-diaziren-3-yl)butanoic acid hydrochloride: Another diazirine-containing compound with similar photo-reactive properties.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: A diazirine compound used as a probe building block.
Uniqueness
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the diazirine ring. This structural feature may confer distinct reactivity and binding properties compared to other diazirine compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H13ClN4O2 |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;/h4H,1-3,7-8H2,(H,11,12);1H/t4-;/m0./s1 |
InChI Key |
RMHTUSZBHVLYJC-WCCKRBBISA-N |
Isomeric SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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